molecular formula C14H15NO4 B8457010 3-(o-Carboxybenzoyl)-8-Oxa-3-Azabicyclo(3.2.1)Octane

3-(o-Carboxybenzoyl)-8-Oxa-3-Azabicyclo(3.2.1)Octane

Cat. No. B8457010
M. Wt: 261.27 g/mol
InChI Key: QHXZJHPPJXHESD-UHFFFAOYSA-N
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Patent
US03953596

Procedure details

A solution of 11.3 grams (0.1 mole) 8-oxa-3-azabicyclo (3.2.1)octane in 20 ml of benzene was added to a suspension of 14.8 grams (0.1 mole) of phthalic anhydride in 50 ml of benzene at 8° C. The reaction mixture was stirred for 1 hour and then left overnight at room temperature. The product, 20.0 grams which separated, was filtered off and recrystallized from benzene ethanol. The product represented by formula (X) had a melting point of 149°-150.5° C.
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]12[O:8][CH:5]([CH2:6][CH2:7]1)[CH2:4][NH:3][CH2:2]2.[C:9]1(=[O:19])[O:14][C:12](=[O:13])[C:11]2=[CH:15][CH:16]=[CH:17][CH:18]=[C:10]12>C1C=CC=CC=1>[C:12]([C:11]1[CH:15]=[CH:16][CH:17]=[CH:18][C:10]=1[C:9]([N:3]1[CH2:2][CH:1]2[O:8][CH:5]([CH2:6][CH2:7]2)[CH2:4]1)=[O:19])([OH:14])=[O:13]

Inputs

Step One
Name
Quantity
11.3 g
Type
reactant
Smiles
C12CNCC(CC1)O2
Name
Quantity
14.8 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The product, 20.0 grams which separated
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from benzene ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(=O)(O)C1=C(C(=O)N2CC3CCC(C2)O3)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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